N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide
Description
N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide is a synthetic coumarin derivative characterized by a benzamide group attached to the 3-position of a 7-hydroxy-2-coumarone scaffold. Coumarins are widely studied for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . The 7-hydroxy group enhances solubility through hydrogen bonding and may contribute to antioxidant or metal-chelating capabilities.
Properties
IUPAC Name |
N-(7-hydroxy-2-oxochromen-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c18-12-7-6-11-8-13(16(20)21-14(11)9-12)17-15(19)10-4-2-1-3-5-10/h1-9,18H,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNNYDYTRZLFQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C(C=C3)O)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents used include dichloromethane and ethanol.
Catalysts: No specific catalysts are required for this reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity.
Chemical Reactions Analysis
Acylation Reactions
The hydroxyl group at position 7 participates in O-acylation under standard conditions. For example:
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Reagents : Acetic anhydride or acetyl chloride
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Conditions : Catalytic H₂SO₄, reflux in anhydrous dichloromethane (DCM)
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Product : 7-Acetoxy derivative with preserved amide functionality.
| Reaction Component | Details |
|---|---|
| Yield | >80% (optimized conditions) |
| Purification | Flash chromatography (ethyl acetate/hexane) |
| Characterization | IR: 1750 cm⁻¹ (ester C=O); ¹H NMR: δ 2.3 ppm (CH₃ of acetate) |
Amide Hydrolysis
The benzamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
-
Basic Hydrolysis :
| Hydrolysis Type | Yield | Key Spectral Data |
|---|---|---|
| Acidic | 65–70% | ¹H NMR: δ 6.8 ppm (aromatic protons of free amine) |
| Basic | 75–80% | IR: 1680 cm⁻¹ (carboxylate C=O) |
Nucleophilic Substitution at the Amide Group
The amide nitrogen reacts with electrophiles under mild conditions:
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Reagents : Alkyl halides (e.g., methyl iodide)
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Conditions : K₂CO₃, DMF, 60°C for 12 hours
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Product : N-Alkylated derivatives (e.g., N-methyl variant) .
| Substrate | Product | Yield |
|---|---|---|
| Methyl iodide | N-Methylbenzamide | 55–60% |
| Benzyl chloride | N-Benzyl derivative | 50% |
Oxidation Reactions
The hydroxyl group is susceptible to oxidation:
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Reagents : KMnO₄ in acidic medium
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Conditions : Room temperature, 2 hours
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Product : 2-Oxo-7-ketochromen-3-ylbenzamide (quinone derivative).
| Oxidizing Agent | Product Stability | Notes |
|---|---|---|
| KMnO₄ | Moderate (requires inert atmosphere) | IR: 1720 cm⁻¹ (ketone C=O) |
Condensation with Hydrazines
The ketone group at position 2 reacts with hydrazines to form hydrazones:
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Reagents : Hydrazine hydrate
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Conditions : Ethanol, reflux for 3 hours
| Application | Biological Relevance |
|---|---|
| Antioxidant activity | Enhanced radical scavenging in vitro |
Electrophilic Aromatic Substitution
The electron-rich coumarin ring undergoes halogenation:
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Reagents : Bromine (Br₂) in acetic acid
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Conditions : 0–5°C, 1 hour
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Product : 6-Bromo-N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide .
| Position Selectivity | Yield |
|---|---|
| Para to hydroxyl group | 70% |
Complexation with Metal Ions
The hydroxyl and carbonyl groups act as ligands for metal ions:
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Metals Tested : Cu(II), Fe(III), Zn(II)
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Conditions : Methanol, room temperature
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Product : Stable complexes with 1:1 stoichiometry.
| Metal Ion | Stability Constant (log K) |
|---|---|
| Cu(II) | 4.2 ± 0.1 |
| Fe(III) | 5.8 ± 0.2 |
Key Reactivity Insights
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Functional Group Hierarchy : Hydroxyl > amide > ketone in electrophilic reactions.
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pH-Dependent Stability : Degrades rapidly under strongly alkaline conditions (pH > 10) .
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Stereoelectronic Effects : Electron-withdrawing benzamide group deactivates the coumarin ring toward electrophiles .
This reactivity profile underscores the compound’s versatility in drug design, particularly for anti-inflammatory and anticancer applications .
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide typically involves the acylation of 7-hydroxycoumarin with benzoyl chloride or similar acylating agents. The reaction conditions often include the use of bases such as triethylamine to facilitate the formation of the amide bond. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound .
Anticancer Properties
This compound exhibits notable anticancer activity. Research indicates that coumarin derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast cancer (MCF-7), prostate cancer, and colon cancer cells. For instance, studies have shown that related compounds can achieve IC50 values as low as 0.47 μM against MCF-7 cells, indicating potent cytotoxic effects .
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties. Substituted coumarin derivatives have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. The mechanism often involves the modulation of signaling pathways related to inflammation, such as NF-kB and MAPK pathways .
Enzyme Inhibition
This compound has shown potential as an inhibitor of various enzymes, including carbonic anhydrases. This inhibition is particularly relevant in cancer therapy where tumor-associated isoforms are targeted selectively. The selectivity for tumor-associated carbonic anhydrases over cytosolic isoforms enhances its therapeutic profile .
Anticancer Activity Study
A study investigated the anticancer effects of several coumarin derivatives, including this compound, on MCF-7 breast cancer cells. The results demonstrated a significant reduction in cell viability and induced apoptosis through caspase activation pathways. The study concluded that this compound could be a promising candidate for further development in breast cancer treatment .
Anti-inflammatory Mechanism Analysis
In another research effort, the anti-inflammatory effects of coumarin derivatives were evaluated using a model of acute inflammation in mice. The administration of this compound resulted in decreased levels of inflammatory markers and reduced edema compared to control groups. This suggests its potential utility in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide involves its interaction with various molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence oxidative stress pathways, inflammatory pathways, and cell signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Table 1: Key Structural and Functional Comparisons
Electronic and Steric Effects
- Electron-Withdrawing Groups : Nitazoxanide’s nitro-thiazole moiety increases electrophilicity, enhancing antiparasitic activity .
- Hydroxy vs. Methyl Substitutents : The 7-hydroxy group in the parent compound improves solubility and hydrogen-bonding capacity compared to methyl-substituted analogs (e.g., 4-methyl-N-[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]benzamide), which exhibit greater lipophilicity .
Biological Activity
N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
This compound, also known as a coumarin derivative, can be synthesized through various chemical pathways that involve the modification of the chromenone structure. The compound serves as a building block for more complex molecular architectures and is utilized in the development of fluorescent probes and sensors in biological applications.
The biological activity of this compound is attributed to its interaction with several molecular targets:
- Enzyme Inhibition : The compound can bind to enzymes, inhibiting their catalytic activities by occupying their active sites. This interaction often involves hydrogen bonding and hydrophobic interactions facilitated by the chromenone moiety.
- Oxidative Stress Modulation : It influences oxidative stress pathways, which are critical in various pathological conditions. The compound has demonstrated antioxidant properties, helping to reduce oxidative damage within cells .
- Anti-inflammatory Effects : this compound exhibits anti-inflammatory properties by modulating inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. It has been studied for its efficacy against various pathogens, including bacteria and fungi. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Antioxidant Activity
The antioxidant capacity of this compound has been highlighted in multiple studies. It effectively scavenges free radicals and reduces lipid peroxidation, thereby protecting cellular components from oxidative stress-induced damage .
Cardioprotective Effects
In animal models, particularly studies involving myocardial infarction induced by isoproterenol, this compound has shown cardioprotective effects. It mitigates oxidative stress markers and apoptosis in cardiac tissues, suggesting potential therapeutic applications in cardiovascular diseases .
Research Findings and Case Studies
A summary of key research findings related to the biological activity of this compound is presented below:
| Study | Findings | Methodology |
|---|---|---|
| Anouar et al., 2020 | Demonstrated cardioprotective effects against isoproterenol-induced myocardial infarction in rats; reduced oxidative stress markers and improved cardiac function | Animal model study with biochemical assays |
| BenchChem Analysis | Identified potential antimicrobial and antioxidant properties; explored its role as a building block for drug development | Literature review and synthesis applications |
| MDPI Review | Discussed the compound's ability to modulate oxidative stress pathways; suggested further exploration in drug design | Comprehensive literature review |
Q & A
Basic Research Questions
Q. How can the crystal structure of N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide be determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use programs like SHELXL for refinement, as it supports high-resolution data and anisotropic displacement parameters for precise atomic positioning . For data processing, WinGX provides a suite of tools for symmetry analysis, absorption correction, and visualization . Ensure proper handling of hydrogen bonding networks, particularly involving the 7-hydroxy and carbonyl groups, which may influence packing motifs .
Q. What synthetic routes are optimal for preparing this compound?
- Methodological Answer : A two-step approach is common:
- Step 1 : Synthesize the coumarin core (7-hydroxy-2H-chromen-2-one) via Pechmann condensation of resorcinol derivatives with β-ketoesters under acidic conditions .
- Step 2 : Perform a coupling reaction between the coumarin’s 3-amino group and benzoyl chloride. Use EDC/HOBt or HATU as coupling agents in anhydrous DMF or dichloromethane at 0–5°C to minimize side reactions . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via recrystallization (ethanol/water).
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Key signals include:
- A singlet for the coumarin C3 proton (~δ 6.5–7.0 ppm) .
- Downfield shifts for the 7-hydroxy group (δ ~10–12 ppm, broad) and carbonyl (C=O) protons (δ ~160–170 ppm in ¹³C NMR).
- IR : Strong absorption bands at ~1700 cm⁻¹ (amide C=O) and ~3200–3400 cm⁻¹ (O-H stretch) .
- Compare with analogs like N-(phenylcarbamoyl)benzamide, where similar functional groups exhibit predictable shifts .
Advanced Research Questions
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
- Methodological Answer : Use density functional theory (DFT) to calculate electrostatic potential surfaces, focusing on hydrogen-bonding sites (e.g., 7-hydroxy and amide groups). Employ Molecular Dynamics (MD) simulations to assess membrane permeability (logP) and solubility. Tools like AutoDock Vina can predict binding affinities to targets like PARP-1 or β-cell receptors, leveraging structural analogs such as PARP-1 inhibitors based on benzamide scaffolds . Validate predictions with in vitro assays (e.g., Caco-2 cell permeability) .
Q. What strategies resolve contradictions in biological activity data (e.g., cytotoxicity vs. selectivity)?
- Methodological Answer :
- Dose-Response Analysis : Perform IC₅₀/IC₈₀ assays (e.g., MTT on HeLa cells) with controls like hydroxyurea . Use probit analysis (SPSS or GraphPad) to quantify potency differences.
- Off-Target Screening : Test against non-target enzymes (e.g., kinases) to assess selectivity.
- Structural Modifications : Introduce substituents (e.g., halogens at the benzamide ring) to enhance specificity, guided by SAR studies of related compounds like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide .
Q. How can crystallographic disorder in the benzamide moiety be addressed during refinement?
- Methodological Answer :
- SHELXL Commands : Use
PART,AFIX, andSUMPto model disordered regions. Apply anisotropic displacement parameters (ADPs) for non-H atoms. - Validation Tools : Check for overfitting using R₁ and wR₂ convergence plots. Cross-validate with PLATON ’s ADDSYM to detect missed symmetry .
- Example: In N-cyclohexyl-3-hydroxy-4-methoxybenzamide, disorder in the cyclohexyl ring was resolved using partial occupancy refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
